N-(3-CHLORO-4-METHOXYPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a quinoline, an amine, a methoxy group, and a morpholino group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the quinoline could be synthesized using the Skraup or Doebner-Miller reactions, the amine could be introduced via nucleophilic substitution, and the morpholino group could be added using a morpholine-carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and morpholine rings would add significant rigidity to the molecule, while the amine and methoxy groups could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The amine group could be protonated or alkylated, the quinoline could undergo electrophilic aromatic substitution, and the morpholino group could participate in reactions involving the carbonyl .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Imaging Applications
A related compound, HG-10-102-01, was synthesized for potential use as a PET imaging agent for Parkinson's disease, demonstrating the utility of similar structures in neuroscience research. The synthesis process involves multi-step chemical reactions yielding a product that could help in imaging the LRRK2 enzyme, which is significant in Parkinson's disease studies (Wang, Gao, Xu, & Zheng, 2017).
Antitumor Activity
Another study focused on the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, showcasing its antitumor activity against various cancer cell lines, highlighting the potential of similar compounds in cancer research (Tang & Fu, 2018).
Fluorescence and Labeling Applications
6-Methoxy-4-quinolone, an oxidation product related to the structure , was identified as a novel fluorophore with strong fluorescence across a wide pH range, suggesting applications in biomedical analysis and as a fluorescent labeling reagent. Its stability and fluorescence characteristics make it suitable for sensitive detection and labeling in various research contexts (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Catalysis and Synthetic Applications
A study on ruthenium-catalyzed reduction of nitroarenes to aminoarenes, using formic acid, demonstrated the catalytic potential of similar compounds in organic synthesis. This research has implications for the synthesis of a wide range of organic molecules, including those with pharmacological activities (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(3-chloro-4-methoxyanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c1-28-19-5-3-14(11-17(19)22)25-20-15-10-13(23)2-4-18(15)24-12-16(20)21(27)26-6-8-29-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHPGEHORRPVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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